4,6-Dibromo-3-hydroxyanthranilic acid

Catalog No.
S633659
CAS No.
160911-12-6
M.F
C7H5Br2NO3
M. Wt
310.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dibromo-3-hydroxyanthranilic acid

CAS Number

160911-12-6

Product Name

4,6-Dibromo-3-hydroxyanthranilic acid

IUPAC Name

2-amino-4,6-dibromo-3-hydroxybenzoic acid

Molecular Formula

C7H5Br2NO3

Molecular Weight

310.93 g/mol

InChI

InChI=1S/C7H5Br2NO3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,10H2,(H,12,13)

InChI Key

SEAVVBUQSYHVKP-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Br)O)N)C(=O)O)Br

Synonyms

4,6-dibromo-3-hydroxyanthranilic acid, NCR 631, NCR-631

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)N)C(=O)O)Br

The exact mass of the compound 4,6-Dibromo-3-hydroxyanthranilic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,6-Dibromo-3-hydroxyanthranilic acid is a chemical compound with the molecular formula C₇H₅Br₂NO₃. It features a unique structure characterized by two bromine atoms at the 4 and 6 positions of the anthranilic acid backbone, along with a hydroxyl group at the 3 position. This compound is part of the anthranilic acid derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Typical of aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The presence of the hydroxyl group enhances nucleophilicity, allowing for substitution reactions.
  • Reduction Reactions: The compound can undergo reduction to yield corresponding amines or alcohols.
  • Formation of Esters: Reaction with alcohols under acidic conditions can lead to ester formation.

These reactions are significant in synthetic organic chemistry, particularly in developing pharmaceuticals and agrochemicals.

The synthesis of 4,6-dibromo-3-hydroxyanthranilic acid can be achieved through several methods:

  • Bromination of Anthranilic Acid: Starting from anthranilic acid, bromination at the 4 and 6 positions using bromine or brominating agents can yield the dibrominated derivative.
  • Hydroxylation: The introduction of the hydroxyl group at the 3 position can be accomplished through selective hydroxylation reactions.
  • Multi-step Synthesis: A combination of these methods may be employed to achieve higher yields and purity.

The applications of 4,6-dibromo-3-hydroxyanthranilic acid span various fields:

  • Pharmaceuticals: Due to its enzyme inhibition properties, it may serve as a lead compound for developing drugs targeting metabolic disorders.
  • Research: It is utilized in biochemical studies to understand tryptophan metabolism and related pathways.
  • Agriculture: Potential use in developing agrochemicals due to its biological activity against pests or diseases.

Interaction studies involving 4,6-dibromo-3-hydroxyanthranilic acid focus on its effects on metabolic pathways and enzyme interactions:

  • Metabolic Pathway Modulation: Research has shown that it can modulate pathways involving vascular inflammation and lipid metabolism by inhibiting specific enzymes .
  • Drug

Several compounds share structural similarities with 4,6-dibromo-3-hydroxyanthranilic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3-Hydroxyanthranilic AcidHydroxyl group at position 3Precursor in kynurenine pathway
5-Bromo-3-hydroxyanthranilic AcidBromine at position 5Similar enzyme inhibition properties
Anthranilic AcidBasic structure without substitutionsFoundational compound for various derivatives

4,6-Dibromo-3-hydroxyanthranilic acid is unique due to its dual bromination and specific biological activities that differentiate it from other similar compounds. Its potential as a therapeutic agent makes it a subject of interest in ongoing research.

Molecular Composition and Structural Features

4,6-Dibromo-3-hydroxyanthranilic acid possesses the molecular formula C₇H₅Br₂NO₃ with a molecular weight of 310.928 daltons. The compound exhibits an achiral stereochemistry with no defined stereocenters or E/Z centers, indicating a relatively simple three-dimensional configuration. The structural framework consists of an anthranilic acid backbone featuring a carboxylic acid group, an amino group at the 2-position, and a hydroxyl group at the 3-position. The distinguishing characteristic of this molecule lies in the presence of two bromine atoms strategically positioned at the 4 and 6 positions of the benzene ring, which significantly influences its biological activity and enzyme inhibition properties.

The International Union of Pure and Applied Chemistry name for this compound is 2-amino-4,6-dibromo-3-hydroxybenzoic acid, reflecting its systematic chemical nomenclature. The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as C1=C(C(=C(C(=C1Br)O)N)C(=O)O)Br, which provides a linear description of its atomic connectivity. The International Chemical Identifier key SEAVVBUQSYHVKP-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical information retrieval systems.

Physical and Chemical Properties

The compound displays specific physical characteristics that are crucial for its handling and application in research settings. According to collision cross section measurements, various ionized forms of the molecule exhibit distinct cross-sectional areas, with the protonated form [M+H]⁺ showing a predicted collision cross section of 141.7 Ų and the deprotonated form [M-H]⁻ displaying 146.3 Ų. These measurements provide valuable information for mass spectrometry analysis and identification procedures.

The molecular structure contains multiple functional groups that contribute to its solubility and reactivity profiles. The presence of both hydrophilic groups (amino, hydroxyl, and carboxylic acid) and the hydrophobic aromatic ring with bromine substituents creates a compound with moderate polarity characteristics. This balanced polarity enables the molecule to interact effectively with both aqueous biological systems and lipophilic cellular membranes, contributing to its bioavailability and therapeutic potential.

Nomenclature and Chemical Classification

The systematic nomenclature of 4,6-dibromo-3-hydroxyanthranilic acid follows established International Union of Pure and Applied Chemistry conventions for substituted benzoic acid derivatives [9] [10] [11]. The primary International Union of Pure and Applied Chemistry designation is 2-amino-4,6-dibromo-3-hydroxybenzoic acid, which precisely describes the molecular structure through positional nomenclature [9] [10]. Alternative nomenclature systems recognize this compound as 4,6-dibromo-3-hydroxyanthranilic acid, emphasizing its relationship to the parent anthranilic acid structure [9] [10].

Table 1: Chemical Nomenclature and Classification of 4,6-Dibromo-3-hydroxyanthranilic acid

Nomenclature SystemDesignation
IUPAC Name2-amino-4,6-dibromo-3-hydroxybenzoic acid
Alternative Name4,6-dibromo-3-hydroxyanthranilic acid
Common NameBenzoic acid, 2-amino-4,6-dibromo-3-hydroxy-
Research CodeNCR-631
CAS Registry Number160911-12-6
Molecular FormulaC₇H₅Br₂NO₃
Molecular Weight310.93 g/mol
Chemical ClassificationHalogenated anthranilic acid derivative

The chemical classification of this compound places it within the broader family of halogenated aromatic carboxylic acids, specifically as a member of the anthranilic acid derivative class [9] [10] [11]. This classification system reflects both structural characteristics and functional properties relevant to biochemical applications [11] [12]. The compound belongs to the subclass of hydroxybenzoic acid derivatives, characterized by the presence of both hydroxyl and carboxyl functional groups on the benzene ring [13] [14].

The systematic structural analysis reveals the compound as an ortho-substituted benzoic acid bearing amino, hydroxyl, and dibromo substituents at defined positions [9] [10]. The Chemical Abstracts Service registry number 160911-12-6 provides unique identification within global chemical databases [9] [10]. The molecular formula C₇H₅Br₂NO₃ indicates the presence of seven carbon atoms, five hydrogen atoms, two bromine atoms, one nitrogen atom, and three oxygen atoms, yielding a molecular weight of 310.93 grams per mole [9] [10].

Biochemical Significance in Tryptophan Metabolism

The biochemical significance of 4,6-dibromo-3-hydroxyanthranilic acid in tryptophan metabolism derives from its profound influence on the kynurenine pathway, the primary route for tryptophan catabolism in mammalian systems [5] [7] [15]. This compound functions as a potent modulator of 3-hydroxyanthranilic acid concentrations, directly impacting the metabolic flux through this critical biochemical pathway [5] [16]. Research demonstrates that administration of 4,6-dibromo-3-hydroxyanthranilic acid results in rapid, dose-dependent increases in 3-hydroxyanthranilic acid levels in both blood plasma and brain tissue [5].

Table 2: Research Findings in Tryptophan Metabolism Studies

Study TypeResearch FocusKey FindingsCitation Reference
Animal Model (Rats)3-hydroxyanthranilic acid accumulationDose-dependent increase in 3-hydroxyanthranilic acid levels [5]
Blood Plasma AnalysisPlasma concentration changesRapid increase in plasma levels following administration [5]
Brain Tissue AnalysisBrain concentration changesIncreased brain concentrations of 3-hydroxyanthranilic acid [5]
Enzyme Inhibition Assay3-hydroxyanthranilic acid 3,4-dioxygenase inhibitionEffective inhibition of quinolinic acid formation [5] [8]
Metabolic Pathway ModulationKynurenine pathway regulationModulation of excitotoxin production pathway [17]
Dose-Response StudyDose-dependent effectsOptimal effects at 25 mg/kg dosage [5]

The metabolic significance extends beyond simple enzyme inhibition to encompass broader regulatory mechanisms within tryptophan catabolism [7] [15] [18]. The kynurenine pathway represents the dominant route for tryptophan degradation, accounting for approximately 95% of dietary tryptophan metabolism in healthy individuals [7] [18]. Within this pathway, 3-hydroxyanthranilic acid serves as a crucial intermediate, positioned at a metabolic branch point that determines the production of either beneficial or potentially harmful downstream metabolites [19] [7] [15].

Experimental investigations reveal that 4,6-dibromo-3-hydroxyanthranilic acid influences the balance between neuroprotective and neurotoxic metabolite production [5] [19] [17]. The compound's ability to modulate 3-hydroxyanthranilic acid levels has implications for quinolinic acid formation, a known excitotoxic compound associated with neurodegenerative processes [5] [15] [17]. Research in Sprague-Dawley rats demonstrates that systemic administration leads to measurable changes in metabolite concentrations within one hour, indicating rapid bioavailability and metabolic integration [5].

Role as a Kynurenine Pathway Modulator

The role of 4,6-dibromo-3-hydroxyanthranilic acid as a kynurenine pathway modulator centers on its function as a selective inhibitor of 3-hydroxyanthranilic acid 3,4-dioxygenase, the enzyme responsible for converting 3-hydroxyanthranilic acid to quinolinic acid [5] [16] [17]. This enzymatic inhibition represents a strategic intervention point within the kynurenine pathway, allowing for precise modulation of downstream metabolite production without disrupting upstream tryptophan metabolism [17] [8].

Table 3: Kynurenine Pathway Modulation Mechanisms

Enzymatic TargetModulation TypeMetabolic EffectBiological Significance
3-hydroxyanthranilic acid 3,4-dioxygenaseDirect inhibitionReduced quinolinic acid formationNeuroprotective effects
Kynurenine 3-monooxygenaseIndirect modulationAltered 3-hydroxykynurenine levelsExcitotoxicity reduction
KynureninaseSubstrate availability alterationModified anthranilic acid productionMetabolic balance maintenance
Indoleamine 2,3-dioxygenaseUpstream pathway influenceTryptophan catabolism regulationPathway flux control

The mechanism of action involves competitive inhibition of 3-hydroxyanthranilic acid 3,4-dioxygenase, effectively blocking the conversion of 3-hydroxyanthranilic acid to 2-amino-3-carboxymuconic semialdehyde, the immediate precursor to quinolinic acid [17] [8] [20]. This inhibition results in accumulation of 3-hydroxyanthranilic acid, which can then be channeled toward alternative metabolic pathways or serve regulatory functions within cellular metabolism [16] [20].

Research investigations demonstrate that the modulatory effects extend beyond simple enzymatic inhibition to encompass broader metabolic regulation [16] [17]. The compound influences hepatic sterol regulatory element-binding protein pathways, indicating cross-talk between tryptophan metabolism and lipid biosynthesis [16]. These findings suggest that 4,6-dibromo-3-hydroxyanthranilic acid functions as a multifaceted metabolic modulator with implications extending beyond the kynurenine pathway itself [16].

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4,6-Dibromo-3-hydroxyanthranilic acid

Dates

Last modified: 04-14-2024

Explore Compound Types